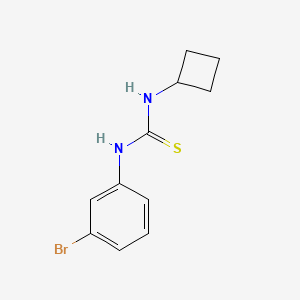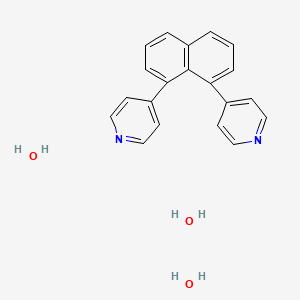![molecular formula C35H34OSn B12611797 {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane CAS No. 648930-63-6](/img/structure/B12611797.png)
{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane is an organotin compound characterized by the presence of a biphenyl group attached to a pentyl chain, which is further connected to a triphenylstannane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane typically involves the reaction of a biphenyl derivative with a pentyl chain and triphenylstannane. One common method involves the use of organotin reagents, such as triphenyltin chloride, in the presence of a suitable base to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tin species.
Substitution: The biphenyl and pentyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of biphenyl and pentyl derivatives.
Wissenschaftliche Forschungsanwendungen
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane involves its interaction with molecular targets, such as enzymes or receptors, through its biphenyl and stannane moieties. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane
- {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diphenyl)stannane
- {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(methyl)stannane
Uniqueness
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane is unique due to its specific combination of biphenyl and triphenylstannane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
648930-63-6 |
|---|---|
Molekularformel |
C35H34OSn |
Molekulargewicht |
589.4 g/mol |
IUPAC-Name |
triphenyl-[5-(4-phenylphenoxy)pentyl]stannane |
InChI |
InChI=1S/C17H19O.3C6H5.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;3*1-2-4-6-5-3-1;/h4-6,8-13H,1-3,7,14H2;3*1-5H; |
InChI-Schlüssel |
XHCBBUDHUQHNSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
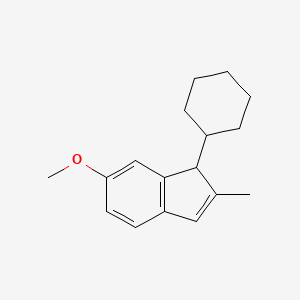
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
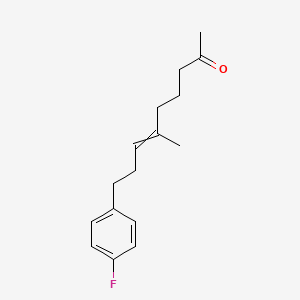
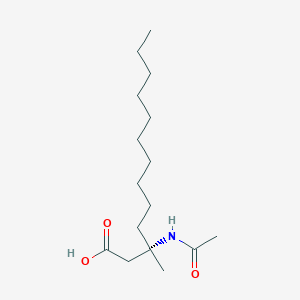

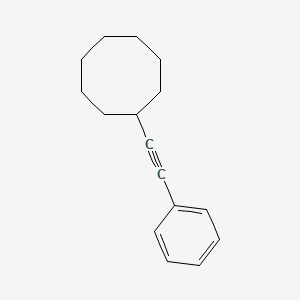
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)

![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
